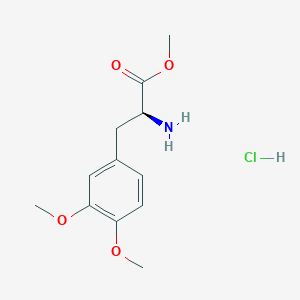
(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride” is a chemical compound related to Methyldopa . It is also known as "(S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid hydrochloride monohydrate" .
Molecular Structure Analysis
The molecular formula of this compound is C12H17NO4.HCl.H2O . This indicates that it contains 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, 1 chlorine atom, and 2 oxygen atoms from water.作用机制
The mechanism of action of (S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride involves its interaction with the NMDA receptor. This compound binds to a specific site on the receptor, causing a conformational change that leads to the opening of the ion channel. This allows for the influx of calcium ions, which can trigger various downstream signaling pathways. The activation of the NMDA receptor by this compound has been shown to be dependent on the presence of glycine or D-serine, which are co-agonists of the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its interaction with the NMDA receptor. Activation of the receptor by this compound has been shown to enhance synaptic plasticity and long-term potentiation, which are important processes for learning and memory. This compound has also been shown to have neuroprotective effects, particularly in models of ischemic stroke and traumatic brain injury. Additionally, this compound has been found to have analgesic effects, possibly through its interaction with the NMDA receptor in pain pathways.
实验室实验的优点和局限性
One advantage of using (S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride in lab experiments is its selectivity for the NMDA receptor. This allows for the specific investigation of the role of this receptor in various physiological and pathological conditions. Additionally, this compound has been shown to have low toxicity and good solubility in aqueous solutions. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study the long-term effects of NMDA receptor activation.
未来方向
There are several future directions for the study of (S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride. One area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the development of more selective and potent NMDA receptor agonists, which could have important implications for the treatment of various neurological and psychiatric disorders. Finally, there is interest in the development of new methods for the synthesis of this compound and related compounds, which could facilitate their use in a wider range of scientific research applications.
合成方法
The synthesis of (S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride can be achieved through a series of chemical reactions. The first step involves the protection of the carboxylic acid group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected phenylalanine is then reacted with methyl chloroformate to form the corresponding methyl ester. The methyl ester is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then protected with a methoxymethyl (MOM) group, followed by a reaction with 3,4-dimethoxybenzaldehyde to form the desired product, (S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
科学研究应用
(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride has been used in a variety of scientific research applications. It has been found to be a useful tool for studying the function of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. This compound has been shown to selectively activate the NMDA receptor and has been used to investigate the role of this receptor in various physiological and pathological conditions.
属性
IUPAC Name |
methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-10-5-4-8(7-11(10)16-2)6-9(13)12(14)17-3;/h4-5,7,9H,6,13H2,1-3H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKAXTBGALLXCW-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)OC)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)OC)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


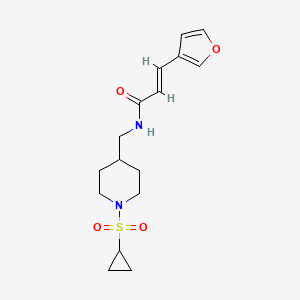
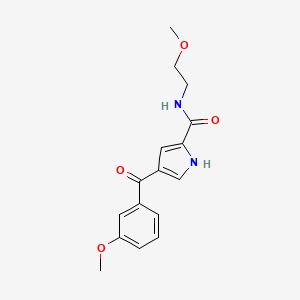

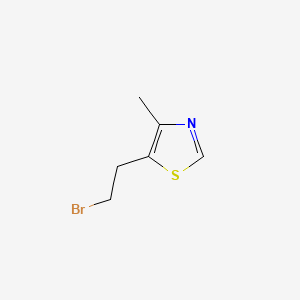
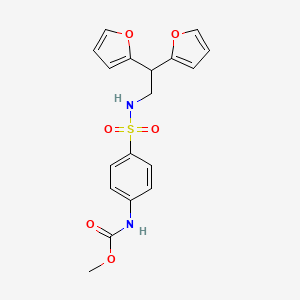
![2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid](/img/structure/B2785019.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2785020.png)
![3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2785021.png)
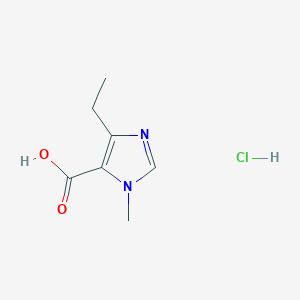
![2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide](/img/structure/B2785024.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2785025.png)
![4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole](/img/structure/B2785026.png)
![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2785027.png)